molecular formula C25H53O8P B12886832 3,6,9,12-Tetraoxanonacosyl dihydrogen phosphate CAS No. 70198-18-4

3,6,9,12-Tetraoxanonacosyl dihydrogen phosphate

Cat. No.: B12886832
CAS No.: 70198-18-4
M. Wt: 512.7 g/mol
InChI Key: MPESRJWPJGWNME-UHFFFAOYSA-N
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Description

3,6,9,12-Tetraoxanonacosyl dihydrogen phosphate is an organic phosphate ester compound. It is characterized by its long hydroxyalkyl chain and the presence of two phosphate ester groups. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12-Tetraoxanonacosyl dihydrogen phosphate typically involves a series of chemical reactions starting from a long-chain alcohol. The process includes the following steps:

    Esterification: The long-chain alcohol undergoes esterification with phosphoric acid to form the phosphate ester.

    Purification: The resulting product is purified through techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process is optimized for higher yields and cost-effectiveness. Key considerations include reaction temperature, pressure, and the use of catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

3,6,9,12-Tetraoxanonacosyl dihydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the phosphate ester groups to other functional groups.

    Substitution: The phosphate ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Halogenating agents such as thionyl chloride can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

3,6,9,12-Tetraoxanonacosyl dihydrogen phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6,9,12-Tetraoxanonacosyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit oxidative reactions by acting as an antioxidant, thereby protecting cells and materials from oxidative damage. The specific pathways involved include the scavenging of free radicals and the stabilization of reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

  • 3,6,9,12-Tetraoxanonacosan-1-ol, dihydrogen phosphate
  • 2-[2-[2-(2-heptadecoxyethoxy)ethoxy]ethoxy]ethyl dihydrogen phosphate

Comparison

Compared to similar compounds, 3,6,9,12-Tetraoxanonacosyl dihydrogen phosphate is unique due to its longer hydroxyalkyl chain and the presence of multiple phosphate ester groups. These structural features contribute to its enhanced stability and reactivity, making it more effective as an antioxidant and protective agent .

Properties

CAS No.

70198-18-4

Molecular Formula

C25H53O8P

Molecular Weight

512.7 g/mol

IUPAC Name

2-[2-[2-(2-heptadecoxyethoxy)ethoxy]ethoxy]ethyl dihydrogen phosphate

InChI

InChI=1S/C25H53O8P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-29-18-19-30-20-21-31-22-23-32-24-25-33-34(26,27)28/h2-25H2,1H3,(H2,26,27,28)

InChI Key

MPESRJWPJGWNME-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCOCCOCCOCCOCCOP(=O)(O)O

Origin of Product

United States

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